2-(3-Methylbut-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(3-Methylbut-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a 3-methylbut-2-en-1-yl group attached to the nitrogen atom of the tetrahydroisoquinoline ring system. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbut-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of a suitable tetrahydroisoquinoline precursor with a 3-methylbut-2-en-1-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbut-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-methylbut-2-en-1-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated tetrahydroisoquinoline derivatives.
Scientific Research Applications
2-(3-Methylbut-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Methylbut-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering therapeutic benefits for neurological conditions.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the 3-methylbut-2-en-1-yl group but shares the core tetrahydroisoquinoline structure.
3-Methylbut-2-en-1-yl-1,2,3,4-tetrahydroquinoline: Similar structure but with variations in the position of the substituents.
Uniqueness
2-(3-Methylbut-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the 3-methylbut-2-en-1-yl group, which imparts distinct chemical and biological properties. This structural feature may enhance its lipophilicity and influence its interaction with biological targets, making it a compound of interest for further research and development.
Properties
CAS No. |
35452-79-0 |
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Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
2-(3-methylbut-2-enyl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C14H19N/c1-12(2)7-9-15-10-8-13-5-3-4-6-14(13)11-15/h3-7H,8-11H2,1-2H3 |
InChI Key |
ZISRGYNZTXGHQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN1CCC2=CC=CC=C2C1)C |
Origin of Product |
United States |
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